bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include an amino acid derivative, a pyridine ring, and sulfuric acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) typically involves multi-step organic reactions The initial step often includes the preparation of the amino acid derivative, which is then subjected to esterification to form the ethyl ester
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The pyridine ring and amino acid derivative can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring or amino acid moiety.
Scientific Research Applications
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) involves its interaction with specific molecular targets and pathways. The amino acid derivative can interact with enzymes and receptors, modulating their activity. The pyridine ring may participate in coordination with metal ions, influencing various biochemical processes. The sulfuric acid groups can enhance the compound’s solubility and reactivity, facilitating its biological and chemical functions.
Comparison with Similar Compounds
Similar Compounds
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate): This compound lacks the pyridine and sulfuric acid components, resulting in different chemical properties and applications.
Pyridine derivatives: Compounds like 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine share the pyridine ring but differ in their functional groups and overall structure.
Sulfonic acid derivatives: Compounds containing sulfonic acid groups, such as methanesulfonic acid, exhibit similar reactivity but differ in their molecular framework.
Uniqueness
The uniqueness of bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) lies in its combination of an amino acid derivative, pyridine ring, and sulfuric acid groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYTIVBGOQETG-KRJWQGBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41F2N3O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459196-65-6 |
Source
|
Record name | (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrogensulfate pyridinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.